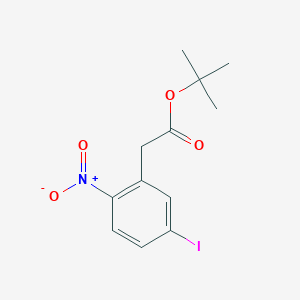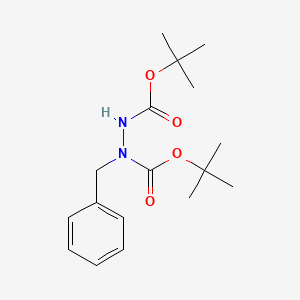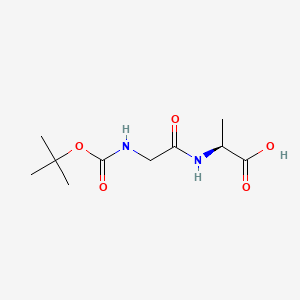![molecular formula C16H16O B6316983 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone CAS No. 677022-27-4](/img/structure/B6316983.png)
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone, also known as DMBIE, is a chemical compound belonging to the class of phenyl-substituted acetones. It is a colorless liquid with a sweet, pungent smell and a boiling point of 186 °C. It is soluble in water and alcohols and is a widely used reagent in organic synthesis. DMBIE has been studied extensively for its potential applications in various scientific research fields, including pharmacology, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone has been extensively studied for its potential applications in various scientific research fields. It has been used as a starting material in the synthesis of various organic compounds, such as 2,4-dichlorobenzaldehyde and 2-methyl-2-butanol. It has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anticonvulsants. It has also been studied for its potential use in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone is not fully understood. However, it is believed to act as a Lewis base, forming a complex with Lewis acids such as protons or metal ions. This complex may then undergo a number of reactions, such as nucleophilic substitution or addition-elimination reactions.
Biochemical and Physiological Effects
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in fatty acid metabolism, such as lipases and phospholipases. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone is a widely used reagent in organic synthesis, due to its low cost, ease of synthesis, and availability. It is also relatively stable, making it suitable for use in lab experiments. However, it can be toxic if inhaled or ingested, and should be handled with caution. In addition, 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone are still being explored. One of the most promising areas of research is its potential use in the synthesis of polymers and other materials. In addition, its potential use in the synthesis of pharmaceuticals and other drugs is also being explored. Other potential applications include its use as a catalyst in organic synthesis, as well as its potential use in the synthesis of fuels and other energy sources. Finally, its potential use in the development of novel biocatalysts is also being explored.
Synthesemethoden
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone can be synthesized via a number of methods. One of the most commonly used methods is the reaction of 1,1'-biphenyl-4-carbonitrile with 3,5-dimethylbenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields a mixture of 1-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)ethanone and 1-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)ethanol. The two products can be separated by column chromatography.
Eigenschaften
IUPAC Name |
1-[4-(3,5-dimethylphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-11-8-12(2)10-16(9-11)15-6-4-14(5-7-15)13(3)17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMOPBKMERPGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

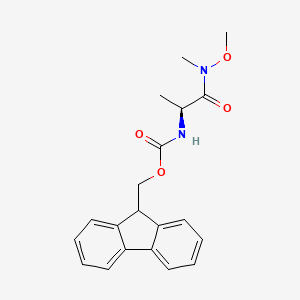

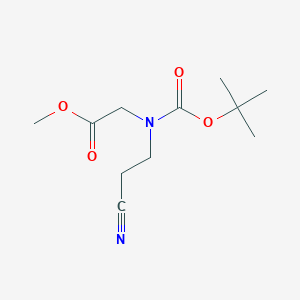

![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)
![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)
![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)

